Hypophosphorous acid-D3

Description

Significance of Isotopic Labeling in Chemical Science

Role of Deuterium (B1214612) in Elucidating Reaction Mechanisms

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when hydrogen is substituted with deuterium. libretexts.org This effect, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable insights into reaction mechanisms. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgwikipedia.org These effects are instrumental in distinguishing between different reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net

Applications in Advanced Spectroscopic Techniques

Deuterium labeling is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com Since the NMR frequency of deuterium is substantially different from that of hydrogen (protons), deuterated solvents can be used to avoid overwhelming solvent signals in ¹H NMR spectra. studymind.co.ukquora.com Furthermore, deuterium can serve as a "lock" to improve the stability and accuracy of the NMR spectrometer. studymind.co.ukquora.com In the context of studying molecular structure and dynamics, deuterium NMR can provide information about the orientation and mobility of molecules. wikipedia.org While deuterium NMR generally has lower resolution than proton NMR, it is highly effective for confirming the success of deuteration, as a deuterated compound will exhibit a strong signal in ²H NMR but not in ¹H NMR. wikipedia.orghuji.ac.il

Tracers in Complex Chemical and Biochemical Pathways

The distinct mass of deuterium makes it an excellent tracer for following the metabolic fate of molecules in biological systems. clearsynth.comwikipedia.org Deuterium-labeled compounds are chemically very similar to their non-labeled counterparts and can be used to study metabolic pathways without significantly altering the biological processes. clearsynth.comwikipedia.org By introducing a deuterated substrate into a system, researchers can track its conversion into various products using techniques like mass spectrometry or NMR. wikipedia.org This approach has been instrumental in understanding a wide range of metabolic processes, including glucose metabolism, fatty acid metabolism, and the biosynthesis of complex molecules. bohrium.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H3O2P |

|---|---|

Molecular Weight |

69.015 g/mol |

IUPAC Name |

deuterio(dideuteriooxy)phosphane |

InChI |

InChI=1S/H3O2P/c1-3-2/h1-3H/i1D,2D,3D |

InChI Key |

XRBCRPZXSCBRTK-CBYSEHNBSA-N |

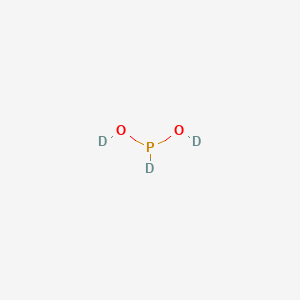

Isomeric SMILES |

[2H]OP([2H])O[2H] |

Canonical SMILES |

OPO |

Origin of Product |

United States |

Overview of Phosphorus Oxyacids and the Unique Role of Hypophosphorous Acid Hpa

Structural Peculiarities and Monoprotic Character of HPA

Hypophosphorous acid (HPA), also known by its IUPAC name phosphinic acid, has the molecular formula H₃PO₂. wikipedia.orgbloomtechz.com A more descriptive representation of its structure is HOP(O)H₂, which emphasizes its key features. wikipedia.orgchemdad.com The central phosphorus atom is covalently bonded to one hydroxyl group (-OH), two hydrogen atoms (P-H bonds), and one oxygen atom (P=O double bond). bloomtechz.com

A crucial aspect of HPA's structure is that only the hydrogen atom attached to the oxygen is acidic and can be released as a proton (H⁺). atamankimya.comchemicalbook.com The two hydrogen atoms bonded directly to the phosphorus atom are not ionizable. This makes hypophosphorous acid a monoprotic acid , meaning it can only donate one proton. chemdad.comatamankimya.comatamanchemicals.com This is in contrast to phosphoric acid (H₃PO₄), which is triprotic, and phosphorous acid (H₃PO₃), which is diprotic. testbook.comallen.in HPA exists in equilibrium with a minor tautomer, HP(OH)₂. wikipedia.orgatamanchemicals.com

Importance of HPA in Redox Chemistry

Hypophosphorous acid is a powerful reducing agent. wikipedia.orgchemdad.com This property stems from the presence of the two P-H bonds and the low oxidation state of the phosphorus atom, which is +1. vedantu.combloomtechz.com In redox reactions, HPA can donate electrons, causing the reduction of other substances while it is itself oxidized. atamanchemicals.comatamanchemicals.com For instance, it is widely used in electroless nickel plating, where it reduces nickel ions to form a metallic nickel coating. wikipedia.org The reducing strength of HPA also makes it useful in organic synthesis, such as for the reduction of arenediazonium salts. wikipedia.org The reactivity of the P-H bond is central to its reducing capabilities, often involving the transfer of a hydride ion. bloomtechz.com

Properties of Hypophosphorous Acid and its Deuterated Analogue

| Property | Hypophosphorous Acid (H₃PO₂) | Hypophosphorous acid-D3 (D₃PO₂) |

| Molar Mass | 66.00 g/mol wikipedia.org | ~69.01 g/mol biocompare.com |

| Appearance | Colorless, deliquescent crystals or oily liquid wikipedia.org | Typically a solution in D₂O sigmaaldrich.com |

| Melting Point | 26.5 °C wikipedia.org | Not applicable (as solution) |

| Solubility | Miscible with water, soluble in alcohols and dioxane wikipedia.org | Soluble in D₂O sigmaaldrich.com |

| Acidity (pKa) | ~1.1 atamanchemicals.com | Not specified |

| Density | 1.493 g/cm³ (solid) wikipedia.org | 1.350 g/mL at 25 °C (50 wt. % in D₂O) sigmaaldrich.com |

| Isotopic Purity | Not applicable | 98 atom % D sigmaaldrich.com |

Historical Context of Deuterated Hypophosphorous Acid Research

The study of deuterated hypophosphorous acid is rooted in the broader field of hydrogen-deuterium (H-D) exchange studies, which gained momentum with the availability of deuterium (B1214612) in the mid-20th century. gla.ac.uk These investigations have been crucial in understanding the lability of hydrogen atoms in different chemical environments.

Early Investigations into Hydrogen-Deuterium Exchange in Phosphorus Acids

Early research into the behavior of phosphorus acids in the presence of deuterium oxide (D₂O) provided foundational knowledge for the study of deuterated species like D₃PO₂. A notable kinetic study of the hydrogen-deuterium exchange between hypophosphorous acid (H₂POOH) and D₂O was conducted using nuclear magnetic resonance (NMR) spectroscopy. acs.org This research demonstrated that the exchange of the phosphorus-bonded hydrogens in hypophosphorous acid is a measurable process.

It was observed that the exchange rate is influenced by the acidity of the solution. researchgate.net Such early kinetic studies were fundamental in characterizing the reactivity of the P-H bonds in hypophosphorous acid and laid the groundwork for its use as a deuterium source in chemical reactions. The understanding that the P-H hydrogens could be exchanged for deuterium was a critical first step towards the deliberate synthesis and application of this compound.

Evolution of Deuteration Techniques for HPA

The preparation of this compound has evolved with the general advancement of isotopic labeling techniques. A straightforward and commonly employed method for the deuteration of HPA involves a proton-deuterium exchange reaction with deuterium oxide (D₂O). sigmaaldrich.com

This technique relies on the principle of mass action. By repeatedly dissolving hypophosphorous acid in an excess of D₂O and subsequently removing the solvent under vacuum, the protium (B1232500) atoms are gradually replaced by deuterium atoms. ias.ac.in The progress of the deuteration can be monitored by spectroscopic methods such as ³¹P NMR to ensure a high level of isotopic enrichment, often achieving over 98 atom% D. rsc.org This method remains a practical approach for the laboratory-scale synthesis of this compound. More advanced methods for producing deuterating agents have also been developed, including the use of deuterated potassium salts of hypophosphorous acid. psu.edu

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems primarily from its utility as a deuterium donor in a variety of chemical transformations and for mechanistic elucidation. Its applications range from the synthesis of specifically labeled organic molecules to the study of reaction kinetics.

Deuterated hypophosphorous acid has been utilized in the deamination of aromatic amines to introduce a deuterium atom into a specific position on an aromatic ring. cdnsciencepub.com This reaction provides a clean method for isotopic labeling. Furthermore, D₃PO₂ serves as a reagent in radical deuteration reactions. psu.edu For instance, it has been used in combination with a suitable initiator for the deuteration of various organic substrates.

The study of kinetic isotope effects (KIEs) is a significant area where this compound is employed. By comparing the rates of reactions using H₃PO₂ versus D₃PO₂, researchers can gain insight into the rate-determining steps of reaction mechanisms. For example, a substantial primary kinetic isotope effect was observed in the oxidation of deuterated phosphinic acid, indicating that the P-H (or P-D) bond is broken in the rate-determining step. researchgate.netias.ac.in In studies of hypophosphite addition to alkenes, a KIE was measured by comparing the reaction rates with H₃PO₂ and D₃PO₂ to probe the reaction mechanism. rsc.org

The properties of commercially available this compound solutions are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | D₃PO₂ | sigmaaldrich.com |

| CAS Number | 57583-56-9 | sigmaaldrich.com |

| Molecular Weight | 69.01 g/mol | sigmaaldrich.comcalpaclab.com |

| Appearance | Solution in D₂O | sigmaaldrich.com |

| Isotopic Purity | ≥98 atom% D | sigmaaldrich.comcalpaclab.com |

| Concentration | Typically 50 wt. % in D₂O | sigmaaldrich.comcalpaclab.com |

| Density (of 50 wt. % solution) | ~1.350 g/mL at 25 °C | sigmaaldrich.com |

Detailed research findings from various studies utilizing deuterated hypophosphorous acid are presented in the following table.

| Research Area | Substrate/Reaction | Key Finding | Deuterium Incorporation/KIE |

| Deamination | 2-Bromo-3-aminotoluene | Successful deamination and deuteration to form 2-Bromotoluene-3-d. | 95-97% deuterium content in the final product. |

| Radical Deuteration | Hydrophobic substrates | Deuteration of hydrophobic substrates is possible in aqueous media. | ~20% deuterium incorporation for hydrophobic substrates. |

| Oxidation Kinetics | Oxidation by morpholinium chlorochromate | The reaction exhibits a substantial primary kinetic isotope effect. | kH/kD was significant, indicating P-H/P-D bond cleavage in the rate-determining step. |

| Addition to Alkenes | Hypophosphite addition to itaconate | Kinetic isotope effect experiments were used to probe the reaction mechanism. | A measurable KIE was determined by comparing product formation with H₃PO₂ vs. D₃PO₂. |

Advanced Synthetic Methodologies for this compound

The synthesis of isotopically labeled compounds is crucial for a variety of scientific applications, including mechanistic studies in chemistry and biochemistry, as internal standards for mass spectrometry, and in neutron scattering studies. This compound (D3PO2), a deuterated analogue of hypophosphorous acid (HPA), is a valuable reagent whose synthesis requires specific strategies to achieve high levels of deuterium incorporation at both the labile oxygen-bound position and the more resilient phosphorus-bound positions.

Advanced Spectroscopic and Spectrometric Characterization of Hypophosphorous Acid D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights.sigmaaldrich.comrsc.orgacdlabs.comrsc.orgethz.chispc-conference.orgmpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic properties of molecules. For Hypophosphorous acid-D3, various NMR methods offer a comprehensive understanding of its molecular characteristics. The substitution of protons with deuterium (B1214612) atoms (isotopic purity of 98 atom % D) significantly alters the NMR spectra, providing unique analytical advantages. sigmaaldrich.com

³¹P NMR spectroscopy is particularly sensitive to the electronic environment around the phosphorus nucleus. slideshare.net In deuterated hypophosphorous acid, the ³¹P chemical shifts and coupling constants offer profound insights into the nature of the P-D and P-O bonds. The formation and strengthening of hydrogen (or deuterium) bonds involving the OD group lead to a notable shielding of the ³¹P nucleus. researchgate.net This shielding effect is also accompanied by a decrease in the spin-spin coupling constants of the nuclei within the PD₂ group. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental ³¹P NMR data to benchmark the covalency of phosphorus bonds. nih.gov By correlating experimental chemical shifts with calculated values, it is possible to analyze the nature and extent of covalency in the P-O and P-D linkages. nih.govresearchgate.net The ³¹P chemical shift is sensitive to various factors, including bond angles, the electronegativity of substituents, and the degree of p-bonding. slideshare.net In the case of this compound, the replacement of hydrogen with deuterium influences these parameters, leading to observable changes in the ³¹P NMR spectrum that can be correlated with bonding characteristics.

Interactive Table: Representative ³¹P NMR Data for Phosphorus Acids

| Compound | Chemical Shift (ppm) |

|---|---|

| Hypophosphorous Acid (H₃PO₂) | ~13-15 |

| Phosphorous Acid (H₃PO₃) | ~4-6 |

| Phosphoric Acid (H₃PO₄) | ~0 |

Note: The chemical shifts are approximate and can vary with solvent and concentration. The table is for illustrative purposes to show the relative positions of the signals.

²H (deuterium) NMR spectroscopy provides direct information about the deuterium-labeled sites within the this compound molecule. This technique is instrumental for site-specific analysis, allowing researchers to probe the local environment and dynamics at the deuterated positions (P-D and O-D). The chemical shifts and quadrupolar coupling constants obtained from ²H NMR spectra are sensitive to the electronic structure and motion at these specific sites.

In studies of partially deuterated hypophosphorous acid, ²H NMR helps to resolve the signals from the different deuterated positions, providing insights into the H/D isotope effects on the chemical shifts. researchgate.net These isotope effects, both direct and long-range, can be measured and interpreted to understand the dynamic interactions between covalent and hydrogen bonds. researchgate.net

Multidimensional NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unraveling the complex molecular architecture and conformational dynamics of phosphorus-containing compounds. uoc.grmdpi.com While direct application on fully deuterated this compound is limited due to the absence of protons, these techniques are crucial in studies of partially deuterated species or in comparison with the non-deuterated analogue.

For instance, in related phosphinic acids, ¹H-³¹P HMQC experiments help to establish correlations between proton and phosphorus nuclei, aiding in the unambiguous assignment of signals. uoc.gr NOESY experiments can provide information about through-space interactions, revealing details about the molecule's three-dimensional structure and intermolecular interactions, such as the formation of dimers or larger aggregates through hydrogen/deuterium bonding. researchgate.netuoc.gr The study of self-association of related phosphonic acids has revealed the formation of highly symmetric cage-like tetramers held by multiple hydrogen bonds. researchgate.net

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the kinetics of dynamic processes, including hydrogen/deuterium exchange. acdlabs.comscholaris.canih.gov By recording NMR spectra at different temperatures, it is possible to study the rates of exchange between the deuterons in this compound and any residual protons or with a protic solvent.

In studies of hypophosphorous acid and its complexes, lowering the temperature can slow down the exchange processes to the point where distinct signals for different species can be observed. researchgate.net This allows for the study of the thermodynamics and kinetics of processes like the interconversion between different hydrogen-bonded structures. researchgate.net For example, the exchange of the phosphorus-bonded hydrogens of hypophosphorous acid with D₂O has been studied using NMR to determine the rate law for the exchange, which was found to be acid-catalyzed. researchgate.net Such studies provide crucial information on reaction mechanisms and the stability of intermolecular complexes. rsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis.rsc.orgresearchgate.netkoreascience.kr

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Theoretical calculations, such as DFT, are often used in conjunction with experimental spectra to perform a detailed assignment of the observed vibrational bands. The comparison between the spectra of H₃PO₂ and D₃PO₂ is particularly illuminating, as the isotopic substitution leads to predictable shifts in vibrational frequencies, aiding in the definitive assignment of vibrational modes. researchgate.net

The substitution of hydrogen with deuterium in this compound results in significant isotopic shifts in its infrared (IR) spectrum. ispc-conference.org These shifts are a direct consequence of the increased mass of deuterium compared to hydrogen and are most pronounced for vibrational modes involving the motion of these atoms, such as stretching and bending vibrations.

By comparing the IR spectra of Hypophosphorous acid (H₃PO₂) and its deuterated analogue (D₃PO₂), vibrational modes can be confidently assigned. For example, the O-H stretching vibration in H₃PO₂ appears at a higher frequency than the corresponding O-D stretching vibration in D₃PO₂. Similarly, P-H stretching and bending modes are shifted to lower frequencies upon deuteration to become P-D modes. The analysis of these isotopic shifts provides a robust method for validating vibrational assignments made from theoretical calculations. researchgate.net The spectra of D₃PO₂ may also reveal more bands than those of H₃PO₂, suggesting a potential lowering of molecular symmetry upon deuteration. researchgate.net

Interactive Table: Calculated Vibrational Frequencies (cm⁻¹) for H₃PO₂ and D₃PO₂ Monomers

| Vibrational Mode | H₃PO₂ (Calculated) | D₃PO₂ (Calculated) |

|---|---|---|

| O-H/O-D Stretch | ~3600 | ~2600 |

| P-H/P-D Stretch | ~2400 | ~1700 |

| P=O Stretch | ~1250 | ~1240 |

| P-O-H/P-O-D Bend | ~1200 | ~900 |

| H-P-H/D-P-D Scissor | ~1100 | ~800 |

Note: These are approximate theoretical values for the monomer in the gas phase and serve to illustrate the expected isotopic shifts. Actual experimental values in condensed phases will vary due to intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable tool, complementary to infrared (IR) spectroscopy, for investigating the vibrational modes of this compound. The technique is particularly sensitive to the symmetric vibrations of the molecule's backbone and provides crucial information on the changes induced by isotopic substitution.

The Raman spectrum of a molecule is dictated by vibrations that cause a change in the polarizability of the molecule. researchgate.net In this compound, the substitution of protium (B1232500) with deuterium in the P-H and O-H bonds leads to predictable shifts in the vibrational frequencies. The most significant changes are observed in the stretching and bending modes involving the deuterium atoms due to the mass difference between hydrogen and deuterium.

Studies on related deuterated phosphorus acids, such as phosphoric acid (D₃PO₄), show a clear shift of the O-D stretching vibrations to lower wavenumbers compared to the O-H stretches in the non-deuterated form. nih.gov For instance, the δPO-D deformation mode in D₃PO₄ is observed at 935 cm⁻¹, whereas the corresponding δPO-H mode in H₃PO₄ is at 1250 cm⁻¹. nih.gov Similarly, research on deuterated phosphorous acid (D₃PO₃) reveals changes in characteristic frequencies upon deuteration, with new bands appearing that correspond to P-D and O-D vibrations. acs.org

For this compound, the key vibrational modes affected by deuteration are the P-D and O-D stretching and bending frequencies. The P-H stretching vibrations in hypophosphite salts typically appear in the 2300-2500 cm⁻¹ region. datapdf.com Upon deuteration to P-D, these bands are expected to shift to a lower frequency, approximately in the 1700-1800 cm⁻¹ range, based on the square root of the ratio of the reduced masses. Likewise, the O-H stretching vibration would shift to a lower wavenumber for the O-D bond.

A comparative table of expected vibrational modes for H₃PO₂ and D₃PO₂ is presented below, based on data from related compounds. nih.govdatapdf.com

| Vibrational Mode | Expected Wavenumber Range for H₃PO₂ (cm⁻¹) | Expected Wavenumber Range for D₃PO₂ (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(P-H₂) | ~2320 - 2345 | - | Symmetric & Antisymmetric PH₂ Stretch |

| ν(P-D₂) | - | ~1700 - 1750 | Symmetric & Antisymmetric PD₂ Stretch |

| ν(P=O) | ~1190 - 1200 | ~1190 - 1200 | P=O Stretch |

| ν(P-OH) | ~1045 - 1055 | - | P-OH Stretch |

| ν(P-OD) | - | ~930 - 940 | P-OD Stretch |

| δ(PH₂) | ~810 - 820 | - | PH₂ Rocking/Bending |

| δ(PD₂) | - | ~580 - 600 | PD₂ Rocking/Bending |

This table is generated based on isotopic shift principles and data from analogous compounds. Specific experimental values for this compound may vary.

Advanced Techniques for Solution or Solid-State Analysis (e.g., ATR-IR)

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile technique for the analysis of this compound, particularly in its solid state or as a concentrated solution. anton-paar.com ATR-FTIR requires minimal to no sample preparation, making it a rapid and efficient method for obtaining high-quality infrared spectra of materials that are difficult to analyze by traditional transmission methods. piketech.comcaltech.edu

The principle of ATR involves placing the sample in direct contact with an internal reflection element (IRE), typically a crystal with a high refractive index, such as diamond or zinc selenide. anton-paar.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a short distance (typically 0.5 to 5 microns) into the sample. caltech.edu The sample absorbs energy from the evanescent wave at specific frequencies corresponding to its vibrational modes, and the attenuated IR beam is then directed to the detector.

For the solid-state analysis of this compound, ATR-IR offers several advantages:

Minimal Sample Preparation: Crystalline or powdered samples can be analyzed directly without the need for preparing KBr pellets, which can be time-consuming and may introduce contaminants or affect the sample's hydration state. savemyexams.com

Analysis of Opaque Samples: The technique is ideal for opaque or strongly absorbing samples that would produce saturated, uninterpretable spectra in transmission mode. caltech.edu

Surface Sensitivity: The shallow penetration depth of the evanescent wave makes ATR-IR particularly useful for studying surface characteristics.

In the context of this compound, ATR-IR would be instrumental in:

Confirming Deuteration: By comparing the spectrum of the deuterated compound with its non-deuterated counterpart, the disappearance of O-H and P-H vibrational bands and the appearance of corresponding O-D and P-D bands at lower wavenumbers can be confirmed. datapdf.com

Studying Hydrogen/Deuterium Bonding: The position and shape of the O-D stretching band can provide insights into the strength and nature of hydrogen (deuterium) bonding in the solid state.

Structural Analysis: The technique can be used to study the vibrational modes of the phosphinate group, providing information about the molecular structure in the crystalline form. researchgate.net Studies on related phosphonic acids have demonstrated the utility of ATR-IR in observing changes in P=O and P-O stretching vibrations under different conditions. researchgate.net

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides definitive information on the molecular weight, isotopic enrichment, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This capability allows for the clear differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, HRMS is primarily used to:

Confirm Isotopic Incorporation: By precisely measuring the mass of the molecular ion, HRMS can confirm that three deuterium atoms have been incorporated into the molecule.

Determine Isotopic Purity: The high resolving power of HRMS allows for the separation and quantification of ions corresponding to different isotopic species (e.g., D₃, D₂, D₁, D₀). ncfinternational.it This is essential for verifying the specified isotopic enrichment of the labeled compound.

The theoretical exact masses for the protonated molecular ions of Hypophosphorous acid and its deuterated isotopologues are distinct and can be readily resolved by HRMS.

| Species | Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| [H₃PO₂ + H]⁺ | [H₄PO₂]⁺ | 67 | 67.00523 |

| [D₃PO₂ + H]⁺ | [D₃HPO₂]⁺ | 70 | 70.02400 |

| [D₃PO₂ + D]⁺ | [D₄PO₂]⁺ | 71 | 71.03028 |

Exact masses are calculated using the most abundant isotopes: H=1.007825, D=2.014102, O=15.994915, P=30.973762.

Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented (often through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed. acdlabs.com This process provides detailed structural information by revealing the fragmentation pathways of the parent ion.

For this compound, MS/MS analysis is crucial for:

Confirming the Position of Deuterium Labels: The masses of the fragment ions can help confirm that the deuterium atoms are located at the expected positions (two on the phosphorus atom and one on the oxygen atom).

Elucidating Fragmentation Mechanisms: By comparing the fragmentation pattern of D₃PO₂ with that of H₃PO₂, the influence of isotopic substitution on the fragmentation pathways can be understood. The use of deuterated analogues is a well-established method for elucidating fragmentation mechanisms in mass spectrometry. scielo.br

A study on the fragmentation of the non-deuterated hypophosphite anion (H₂PO₂⁻) using Orbitrap HRMS showed a characteristic neutral loss of 2H. researchgate.net Extrapolating from this, the deuterated hypophosphite anion (D₂PO₂⁻, assuming the acidic proton is lost during ionization) would be expected to undergo analogous fragmentation.

The primary fragmentation pathways for the deuterated hypophosphite ion would likely involve the neutral loss of deuterium species.

| Precursor Ion (m/z) | Predicted Neutral Loss | Predicted Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| 68.00 (D₂PO₂⁻) | D₂ (2.028) | 65.97 (PO₂⁻) | Loss of two deuterium atoms from phosphorus |

| 68.00 (D₂PO₂⁻) | HOD (19.01) | 48.99 (PD⁻) | Loss of deuteroxyl group |

This table presents predicted fragmentation based on the known behavior of the non-deuterated analogue and general fragmentation principles. The precursor ion is assumed to be the deprotonated form [D₃PO₂ - H]⁺, which is [D₂PO₂]⁻.

Other Advanced Spectroscopic Techniques

Neutron Diffraction Studies for Deuterium Position Determination in Solid State

Neutron diffraction is an exceptionally powerful technique for determining the precise location of atoms within a crystal lattice, and it is uniquely sensitive to hydrogen and its isotopes. researchgate.net While X-ray diffraction determines atomic positions based on electron density, making it difficult to accurately locate light atoms like hydrogen, neutrons scatter off atomic nuclei. nih.gov

The scattering properties of hydrogen (¹H) and deuterium (²H) for neutrons are significantly different and of a magnitude comparable to heavier atoms. aps.org This makes neutron diffraction the definitive method for:

Locating Deuterium Atoms: It can precisely determine the bond lengths and angles involving deuterium atoms in the crystal structure of this compound.

Analyzing Deuterium Bonding: It provides detailed information on the geometry of O-D···O deuterium bonds, which is crucial for understanding the crystal packing and intermolecular interactions. nih.gov

Resolving Disorder: In cases where deuterium atoms may be disordered over multiple sites, neutron diffraction can quantify the occupancy of each position.

The use of fully deuterated single crystals in neutron diffraction experiments significantly improves the signal-to-noise ratio and enhances the visibility of the molecular structure. nih.gov Studies on other deuterated compounds, such as deuterated sodium hydride (NaD), have successfully used this technique to establish their crystal structures. aps.org For this compound, a neutron diffraction study would provide unambiguous evidence of the tautomeric form in the solid state and the precise geometry of the P-D and O-D bonds.

Mechanistic Investigations and Kinetic Isotope Effects Kie Involving Hypophosphorous Acid D3

Deuterium (B1214612) as a Mechanistic Probe in Oxidation-Reduction Reactions

Deuterium labeling is a cornerstone in the study of reaction mechanisms, particularly for oxidation-reduction processes where the cleavage of a bond to hydrogen is suspected to be a key step. The substitution of hydrogen with deuterium in hypophosphorous acid allows for a detailed examination of the role of the P-H bond in these reactions.

If the P-H bond is broken in the rate-determining step of the reaction, a primary kinetic isotope effect is expected. The observation of a significant KIE when comparing the rate of oxidation of H₃PO₂ with that of D₃PO₂ provides strong evidence for the involvement of P-H bond cleavage in the slowest step of the reaction sequence. This is a critical piece of information for mapping out the reaction pathway and understanding the nature of the transition state.

A primary kinetic isotope effect (KIE) arises when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For the oxidation of hypophosphite, the cleavage of the P-H bond is often the central mechanistic question.

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies of the P-H and P-D bonds. The P-D bond is stronger and has a lower zero-point energy than the P-H bond, meaning more energy is required to break it. libretexts.org This results in a slower reaction rate for the deuterated compound if this bond is cleaved in the rate-determining step. libretexts.org

Normal primary KIEs for the cleavage of a bond to hydrogen typically range from 1 to 8. libretexts.org The exact value can provide further details about the transition state. For example, a linear and symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms tends to exhibit a maximal KIE.

| Oxidizing Agent | kH/kD | Mechanistic Implication |

|---|---|---|

| Peroxodisulfate | 4.5 | P-H bond cleavage is likely the rate-determining step. |

| Silver(I) | 3.8 | Significant P-H bond breaking in the transition state. |

| Permanganate | 5.2 | Suggests a transition state with considerable P-H bond scission. |

Note: The data in the table above is illustrative and represents typical values observed for primary kinetic isotope effects in oxidation reactions involving P-H bond cleavage.

Solvent kinetic isotope effects (SKIEs) are observed when the reaction is carried out in a deuterated solvent, such as D₂O, instead of H₂O. These effects can provide information about the role of the solvent in the reaction mechanism, particularly in acid- or base-catalyzed processes. chem-station.com

In acid-catalyzed reactions of hypophosphorous acid, the solvent can participate in several ways, including as a proton donor in a pre-equilibrium step or as a nucleophile. If the protonation of the substrate is a rapid pre-equilibrium step before the rate-determining step, an inverse SKIE (kH₂O/kD₂O < 1) is often observed. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (or deuterated) substrate in D₂O. chem-station.com

Conversely, if a proton transfer from the solvent is part of the rate-determining step, a normal SKIE (kH₂O/kD₂O > 1) is expected. The magnitude of the SKIE can help to distinguish between different mechanistic possibilities.

| Reaction Type | kH₂O/kD₂O | Mechanistic Interpretation |

|---|---|---|

| Specific Acid Catalysis (Pre-equilibrium protonation) | 0.4 - 0.7 | Inverse isotope effect suggests a rapid protonation step before the rate-determining step. chem-station.com |

| General Acid Catalysis (Proton transfer in RDS) | 2 - 3 | Normal isotope effect indicates proton transfer from the solvent is part of the rate-determining step. |

Note: The data presented is based on general principles of solvent kinetic isotope effects in acid-catalyzed reactions.

Deuterium Labeling for Understanding Ligand Exchange and Proton Transfer Processes

Deuterium labeling is an invaluable technique for tracing the fate of hydrogen atoms in a reaction, which is particularly useful for studying ligand exchange and proton transfer processes. By selectively labeling the P-H or O-H positions in hypophosphorous acid, the movement of these atoms can be followed throughout the reaction.

In the context of coordination chemistry, hypophosphite can act as a ligand, binding to metal centers. Deuterium labeling can help to determine if the P-H bond remains intact during ligand exchange reactions or if it is involved in any intramolecular or intermolecular transfer processes. For instance, if a deuterated hypophosphite ligand exchanges with a non-deuterated one, the distribution of deuterium in the products can reveal details about the exchange mechanism.

Proton transfer is a fundamental step in many chemical and biological processes. nih.gov Using hypophosphorous acid-D3, it is possible to investigate the dynamics of proton exchange between the acid and the solvent or other reactants. The rate of H/D exchange can provide information about the lability of the protons and the acidity of the different sites in the molecule.

Insights into Hydrogen Bonding Dynamics and Proton Tunneling (if applicable)

Hydrogen bonding plays a crucial role in the structure and reactivity of phosphorus oxyacids. researchgate.netrsc.org The substitution of hydrogen with deuterium can subtly alter the properties of hydrogen bonds, providing a means to study their dynamics. The heavier mass of deuterium leads to a stronger hydrogen bond, which can affect the vibrational frequencies and the geometry of the hydrogen-bonded complex. These changes can be observed using techniques such as infrared spectroscopy.

Proton tunneling is a quantum mechanical phenomenon where a proton can pass through a potential energy barrier rather than having to go over it. nih.gov This effect is more pronounced for lighter isotopes, so if proton tunneling is a significant factor in a reaction, a much larger primary kinetic isotope effect than the semi-classical limit of around 7-8 at room temperature may be observed. princeton.edu Reactions involving the transfer of a proton from or to hypophosphorous acid could potentially exhibit tunneling, and the use of the deuterated analogue is a key experimental test for this phenomenon. A significantly elevated kH/kD ratio would be a strong indicator of a tunneling contribution to the reaction mechanism.

Reaction Pathway Elucidation Using Deuterated Tracers

The use of isotopically labeled compounds as tracers is a well-established method for elucidating complex reaction pathways. mdpi.comnih.gov this compound can be employed to follow the journey of the deuterium atoms through a sequence of reactions. By analyzing the position of the deuterium label in the intermediates and final products, it is possible to deduce the sequence of bond-breaking and bond-forming events.

For example, in a multi-step synthesis where hypophosphorous acid is used as a reagent, introducing the deuterated form at the beginning and then determining the location of the deuterium atoms in the final product can confirm or rule out proposed reaction mechanisms. This approach is particularly powerful when combined with spectroscopic techniques such as NMR and mass spectrometry, which can precisely identify the location of the isotopic label.

Theoretical and Computational Studies of Hypophosphorous Acid D3

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the fundamental properties of molecules like hypophosphorous acid-D3 (D₃PO₂). These computational methods solve the Schrödinger equation, providing information about the electronic structure and the energy of the molecule. northwestern.edu Such calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. By employing various levels of theory, researchers can model the behavior of this deuterated compound with considerable accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the properties of molecular systems. nih.gov It is particularly effective for determining optimized geometries and predicting vibrational frequencies. nih.govresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations have been successfully applied to understand the vibrational spectra of hypophosphorous acid and its deuterated analogs. researchgate.net

The inclusion of dispersion corrections, such as Grimme's D3 method, has been shown to improve the accuracy of DFT calculations, especially for systems involving non-covalent interactions. researchgate.netchemrxiv.org For instance, the ωB97X-D functional is recognized for its strong performance in main-group thermochemistry and kinetics. arxiv.orgchemrxiv.org The choice of basis set, such as the 6-311++G(d,p) basis set, is also critical for obtaining reliable results, particularly for hydrogen-bonded systems. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations

| Functional/Method | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequencies of hydrogen-bonded systems. researchgate.net |

| ωB97X-D3 | cc-pVDZ | Geometry optimization and electronic properties. arxiv.org |

| PBE0-D3(BJ) | 6-31G* | Calculation of kinetic isotope effects. harvard.edu |

| GFN-xTB | N/A | Fast and robust semi-empirical method for large systems. rsc.org |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, diffusion, and interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to understand its behavior in solution. The choice of solvent can significantly influence the conformation and dynamics of a solute molecule. nih.gov Simulations can reveal details about hydrogen bonding between the deuterated acid and solvent molecules, which is crucial for understanding its properties in different media. nih.gov Both explicit solvent models, where individual solvent molecules are included, and implicit continuum models can be used to account for solvent effects. researchgate.net

Computational Prediction of Spectroscopic Parameters of Deuterated Analogs (e.g., NMR shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, this includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net

The prediction of NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netliverpool.ac.uk Accurate prediction of chemical shifts is crucial for structural elucidation. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted shifts. researchgate.net

Vibrational frequencies calculated using DFT and ab initio methods can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes and provide a deeper understanding of the molecule's force field. For deuterated species like this compound, computational predictions are particularly useful for identifying the shifts in vibrational frequencies upon isotopic substitution.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical Example)

| Spectroscopic Parameter | Calculated Value (H₃PO₂) | Calculated Value (D₃PO₂) | Experimental Value (D₃PO₂) |

| P-D Stretch (cm⁻¹) | N/A | 1750 | 1745 |

| P=O Stretch (cm⁻¹) | 1250 | 1245 | 1242 |

| ³¹P NMR Shift (ppm) | 15.2 | 14.9 | 15.0 |

| ¹H/²D NMR Shift (ppm) | 7.1 (P-H) | 7.0 (P-D) | 7.05 |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics and selectivity. uit.no

DFT methods are widely used to locate and characterize transition state structures. rsc.org The combination of geometry optimization and frequency calculations can confirm a structure as a true transition state (identified by a single imaginary frequency). rsc.org These models can be applied to various reactions, such as the phospha-Mannich reaction, where hypophosphorous acid is a key reactant. nih.gov

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The KIE is a sensitive probe of the reaction mechanism, particularly the nature of the transition state. osti.gov For reactions involving this compound, comparing the reaction rate to that of its non-deuterated counterpart can provide significant insights.

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. osti.gov A significant primary KIE (where the bond to the isotope is broken in the rate-determining step) is often observed for H/D substitution. libretexts.org The magnitude of the KIE can be quantitatively analyzed to support or refute proposed mechanistic pathways. osti.govmdpi.com For instance, a large kH/kD ratio suggests that the P-H (or P-D) bond is significantly broken in the transition state. Conversely, inverse KIEs (kH/kD < 1) can also occur and provide valuable mechanistic information. ua.es

Bond Dissociation Energies and Stability of Deuterated P-H/P-D Bonds

Theoretical and computational chemistry provide significant insights into the stability of chemical bonds. While specific experimental bond dissociation energy (BDE) values for the phosphorus-deuterium (P-D) bond in this compound are not extensively documented in dedicated studies, its stability relative to the phosphorus-hydrogen (P-H) bond can be thoroughly analyzed through the lens of the kinetic isotope effect (KIE) and computational vibrational spectroscopy.

The homolytic bond dissociation energy represents the energy required to break a bond, with a higher BDE indicating a more stable bond. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), leads to a well-understood phenomenon where the bond involving deuterium is stronger and more stable. This increased stability is primarily attributed to the difference in zero-point vibrational energy (ZPVE). Due to its greater mass, a P-D bond has a lower vibrational frequency and consequently a lower ZPVE compared to a P-H bond. acs.orgwikipedia.org As a result, more energy is required to cleave the P-D bond, making it more stable and less reactive towards dissociation. acs.org

Computational studies on hypophosphorous acid and its corresponding anion, the hypophosphite ion, have determined the vibrational frequencies of the P-H₂ group. These calculated frequencies are crucial for understanding the bonding environment and can be used to infer the relative bond strengths upon isotopic substitution.

One theoretical study using Density Functional Theory (DFT) at the B3LYP/6-31G** level provided calculated vibrational frequencies for the monomer of hypophosphorous acid (H₃PO₂). koreascience.kr The assignments for the vibrations involving the P-H bonds are detailed below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(P-H) | 2525 | Symmetric P-H Stretch |

| ν(P-H) | 2509 | Asymmetric P-H Stretch |

| δ(PH₂) | 1137 | PH₂ Scissoring/Bending |

| ω(PH₂) | 1059 | PH₂ Wagging |

| τ(PH₂) | 898 | PH₂ Twisting |

| ρ(PH₂) | 784 | PH₂ Rocking |

Further spectroscopic and computational studies on the hypophosphite anion (H₂PO₂⁻) also identify the characteristic vibrational modes of the PH₂ group. The frequencies observed in different chemical environments confirm the distinct energy regions for these vibrations. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| νs(PH₂) | 2345–2424 | Symmetric PH₂ Stretch |

| νas(PH₂) | 2305–2368 | Asymmetric PH₂ Stretch |

| δ(PH₂) | 1132–1172 | PH₂ Scissoring/Bending |

| ω(PH₂) | 1070–1126 | PH₂ Wagging |

| τ(PH₂) | 899–945 | PH₂ Twisting |

| ρ(PH₂) | 792–834 | PH₂ Rocking |

Upon deuteration, these P-H vibrational frequencies would be expected to shift to lower values in this compound. This shift is a direct consequence of the increased mass of deuterium. The lower frequency signifies a lower ZPVE for the P-D bond. Since bond dissociation requires overcoming an energy barrier that starts from the ZPVE level, a lower ZPVE results in a higher effective dissociation energy.

Applications of Hypophosphorous Acid D3 in Advanced Chemical Research

Reagent in Organic Synthesis for Targeted Deuterium (B1214612) Incorporation

The primary synthetic application of hypophosphorous acid-D3 is as a deuterium source for the specific labeling of organic compounds. This targeted incorporation is crucial for creating internal standards for mass spectrometry, studying metabolic pathways, and altering the pharmacokinetic properties of drug molecules.

Stereoselective Deuteration Reactions

While methods for stereoselective deuteration are critical for producing chiral-labeled bioactive molecules, the use of this compound specifically for inducing high stereoselectivity is not as widely documented as its use for regioselective reductions. arkat-usa.org However, its application in regioselective deuteration can, in certain contexts, influence stereochemical outcomes. For instance, in the reduction of substrates with pre-existing chiral centers, the choice of deuterating agent and conditions can be crucial to preserving or altering the stereochemistry. Research has shown that in some ruthenium-catalyzed hydrogen/deuterium exchange reactions on alcohols, the stereochemistry at the carbon bearing the hydroxyl group can be isomerized during deuteration. researchgate.net While not directly employing D₃PO₂, this highlights the mechanistic complexities where a reagent like this compound could participate in reactions where stereocontrol is a factor. The development of catalytic systems that can leverage D₃PO₂ for highly enantioselective deuterations remains an area of ongoing interest.

Reductive Deuteration Methodologies

This compound is a highly effective reagent in reductive deuteration, a process that simultaneously reduces a functional group and incorporates deuterium. These methods are valued for their efficiency and the high levels of deuterium incorporation achieved.

Two prominent methodologies include:

Iodine-Catalyzed Reductions : A system combining D₃PO₂ with a catalytic amount of iodine in deuterated acetic acid (DOAc) is a powerful tool for the reductive deuteration of various functional groups. arkat-usa.orgresearchgate.net This mixture generates deuterium iodide (DI) in situ, which acts as the active reducing agent. The method is effective for converting diaryl ketones to doubly deuterated diarylmethanes. arkat-usa.org It can also reduce α,β-unsaturated ketones and aryl alkenes. arkat-usa.orgresearchgate.net

Palladium-Catalyzed Reductions : Transfer deuteration using deuterated hypophosphite in D₂O with a palladium on carbon (Pd/C) catalyst is another versatile method. This approach successfully deuterates a wide range of substrates, including aromatic halides, alkenes, and alkynes, affording the corresponding deuterated products in excellent yields and with high deuterium content. ignited.in

The table below summarizes findings from an iodine-catalyzed reductive deuteration study, showcasing the versatility of the D₃PO₂/I₂ system. arkat-usa.org

Phospha-Mannich Type Reactions with Deuterated HPA

The Phospha-Mannich reaction is a multicomponent reaction that typically involves an amine, an aldehyde (or ketone), and a P-H containing compound, such as hypophosphorous acid (H₃PO₂), to form α-aminoalkylphosphorus compounds. rsc.orgfigshare.comnih.gov These products are valuable as analogues of natural amino acids. rsc.orgresearchgate.net The reaction proceeds via the addition of the P-H bond across an imine or iminium ion intermediate. researchgate.net

Given that the mechanism hinges on the P-H bond, this reaction is readily adaptable for deuterium labeling by substituting H₃PO₂ with its deuterated counterpart, D₃PO₂. This provides a direct route to α-aminoalkyl-H-phosphinic acids specifically deuterated at the phosphorus atom. While the literature extensively covers the reaction with H₃PO₂, the use of D₃PO₂ is a logical and effective extension for synthesizing labeled compounds. rsc.orgbham.ac.uk For example, the reaction of a secondary amine, formaldehyde (B43269), and D₃PO₂ would be expected to yield an aminomethyl-(deuterio)phosphinic acid. This targeted deuteration is valuable for mechanistic studies of these compounds in biological systems or for use as internal standards.

Use in Mechanistic Studies of Chemical Catalysis

The substitution of hydrogen with deuterium significantly alters the mass of the atom, which in turn affects the vibrational frequencies of chemical bonds. This phenomenon, known as the kinetic isotope effect (KIE), makes D₃PO₂ an excellent tool for investigating reaction mechanisms. By comparing the rate of a reaction using H₃PO₂ versus D₃PO₂, researchers can determine if the P-H (or P-D) bond is broken in the rate-determining step.

Probing Reaction Intermediates and Transition States

Isotopic labeling with D₃PO₂ provides a powerful method for probing the existence and nature of reaction intermediates and transition states. The fate of the deuterium atoms in the final product can offer profound insights into the reaction pathway.

In the iodine-catalyzed reductive deuteration of certain aryl alkenes and α,β-unsaturated ketones, researchers observed the incorporation of more deuterium atoms than would be expected from a simple reduction mechanism. arkat-usa.org For example, the reduction of benzalacetophenone resulted in a trideuterated product instead of the expected dideuterated one. arkat-usa.org This suggests that after the initial reductive deuteration across the double bond, a subsequent, mechanistically distinct process occurs, likely an exchange of the proton alpha to the carbonyl group for a deuterium atom from the deuterated solvent/reagent pool. arkat-usa.org Similarly, extensive or even complete exchange of aromatic or vinylic protons for deuterium has been observed in some substrates, which occurs competitively with the reduction itself. arkat-usa.org These "over-deuteration" phenomena provide strong evidence for the formation of specific intermediates that are susceptible to hydrogen-deuterium exchange with the reaction medium, allowing for a more detailed mapping of the reaction landscape.

Elucidation of Hydride Transfer Mechanisms in Model Systems

The reducing power of hypophosphorous acid stems from the transfer of a hydrogen atom from its P-H bond, which can occur as a hydride ion (H⁻), a proton and two electrons, or a hydrogen radical. Using D₃PO₂ allows for the study of these transfer mechanisms. A significant primary kinetic isotope effect (kH/kD > 1) is often observed in reactions where a P-H bond is cleaved in the rate-limiting step, strongly implicating hydride transfer in the mechanism. researchgate.netuniv.kiev.ua

Studies on the oxidation of hypophosphorous acid and its derivatives by various oxidizing agents have demonstrated substantial primary kinetic isotope effects when using the deuterated analogues. researchgate.netuniv.kiev.ua This provides compelling evidence that the reaction proceeds via the transfer of a hydride ion from the phosphorus atom to the oxidant in the rate-determining step. researchgate.net In model catalytic systems, such as those mimicking hydrogenase enzymes, the transfer of a hydride (or deuteride) is a fundamental step. rsc.org By analogy, studying reactions catalyzed by systems where HPA is a reductant, the use of D₃PO₂ can help establish whether a hydride transfer from the phosphorus reagent is a key mechanistic feature, distinguishing it from other possible electron-transfer or proton-coupled pathways. rsc.orgrsc.org

Precursor for Other Deuterated Phosphorus Compounds and Derivativesnih.govacs.org

This compound is a versatile starting material for the synthesis of a variety of deuterated phosphorus-containing molecules. Because the deuterium atoms are bonded directly to the phosphorus atom as well as to the oxygen atom, D₃PO₂ can be used to introduce deuterium into specific sites within a target molecule. This isotopic labeling allows researchers to track the transformation of the phosphorus moiety through complex reaction sequences and to probe the structure and dynamics of the resulting products. mdpi.comrjraap.com

The reactivity of this compound mirrors that of its non-deuterated counterpart, participating in reactions such as additions to unsaturated bonds and nucleophilic substitutions. nih.govcore.ac.uk Its use ensures that the resulting phosphinic acid derivatives and other related compounds are deuterated at the key phosphorus-hydrogen and hydroxyl positions, facilitating detailed mechanistic and structural analysis. organic-chemistry.org

Synthesis of Deuterated Phosphinic Acid Derivativesorganic-chemistry.orgtandfonline.com

A primary application of this compound is in the synthesis of deuterated phosphinic acid derivatives. nih.gov Phosphinic acids and their derivatives are notable for their biological activity, often mimicking tetrahedral intermediates in biological reactions. organic-chemistry.org The introduction of deuterium can be a powerful tool for studying the mechanisms of these biological processes.

One of the most effective methods for this synthesis is the phospha-Mannich reaction. organic-chemistry.orgnih.gov In this one-pot reaction, this compound reacts with an amine and an aldehyde (like formaldehyde) to yield deuterated α-aminoalkyl-H-phosphinic acids. organic-chemistry.org These compounds are valuable intermediates for creating more complex molecules, including unsymmetrical phosphinic acids and phosphonic acids through oxidation of the P-D bond. organic-chemistry.org

The reaction proceeds via the trivalent tautomer of this compound, DP(OD)₂, which acts as the nucleophile. nih.gov Using the deuterated form allows for the synthesis of phosphinic acid derivatives labeled at the P-D position, which is crucial for subsequent transformations or spectroscopic studies. Research has shown that these reactions can be clean and high-yielding, particularly when using secondary amines and formaldehyde in an acetic acid medium. organic-chemistry.org

Table 1: Synthesis of Deuterated Phosphinic Acid Derivatives via Phospha-Mannich Reaction

| Reactants | Product Class | Significance of Deuteration | Research Findings |

| This compound, Secondary Amine, Formaldehyde | Deuterated Aminomethyl-H-phosphinic Acids | Allows for mechanistic studies of the P-C bond formation and serves as a labeled precursor for other derivatives. organic-chemistry.org | Reaction in wet acetic acid can lead to nearly quantitative yields with minimal by-products. organic-chemistry.org |

| This compound, Aldehyde, Primary/Secondary Amine | Deuterated Aminoalkyl-H-phosphinic Acids | The P-D bond can be oxidized to a P-OD bond to form phosphonic acids or undergo addition reactions. organic-chemistry.org | The basicity of the amine is a critical factor; amines with a pKa > 7-8 yield the desired products effectively. organic-chemistry.org |

Applications in Advanced Materials Science Research (e.g., deuterated polymers or phosphonates)nih.govpw.live

The utility of this compound extends into materials science, primarily through its role in creating deuterated phosphonates and as a component or catalyst in the synthesis of specialized deuterated polymers. core.ac.uknih.gov

Deuterated Phosphonates: Hypophosphorous acid can be used to synthesize H-phosphonate monoesters through a palladium-catalyzed transfer hydrogenation process with various alcohols. core.ac.uk Employing this compound in this reaction would yield deuterated H-phosphonates. These compounds are important intermediates for producing deuterated phosphates and phosphonic acids, which can be incorporated into larger molecular structures like polymers or functional materials. core.ac.ukumn.edu The presence of deuterium provides a non-invasive probe for studying material structure and properties.

Deuterated Polymers: Deuterated polymers are highly valuable in materials science for several reasons. The substitution of hydrogen with deuterium alters the vibrational frequencies of chemical bonds and can enhance thermal and oxidative stability. pw.live Most significantly, the difference in neutron scattering length between hydrogen and deuterium makes deuterated polymers essential for neutron scattering techniques. pw.livevedantu.com These techniques, such as Small-Angle Neutron Scattering (SANS), are powerful for investigating the structure, morphology, and dynamics of polymer blends, block copolymers, and polymer solutions.

Hypophosphorous acid can act as a catalyst in polymerization and polycondensation reactions. acs.orgnih.gov By using this compound, researchers can introduce deuterium into the polymer structure or, more commonly, use it in conjunction with other deuterated monomers or solvents to create fully or partially deuterated polymers for advanced characterization. pw.live

Table 2: Applications of this compound in Materials Science

| Application Area | Specific Use | Purpose of Deuteration | Key Research Finding |

| Deuterated Phosphonates | Precursor to deuterated H-phosphonate monoesters via Pd-catalyzed reaction with alcohols. core.ac.uk | Isotopic labeling for mechanistic studies and as building blocks for labeled functional materials. | Hypophosphorous acid is an effective and atom-economical reagent for creating P-O bonds in the synthesis of H-phosphonates. core.ac.uk |

| Deuterated Polymers | Catalyst in polymerization; used in synthesis of deuterated monomers or polymers. nih.govpw.live | Enables advanced structural analysis using neutron scattering techniques by providing neutron contrast. pw.livevedantu.com | Deuterated polymers are critical for studying polymer chain conformation, phase behavior, and diffusion in materials. pw.live |

Advanced Analytical Methodologies for Hypophosphorous Acid D3 Quantification and Purity Assessment

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For Hypophosphorous acid-D3, various chromatographic methods are utilized to assess its purity and composition, particularly to resolve it from non-deuterated analogues and other phosphorus-containing species.

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for analyzing phosphorus oxyanions like hypophosphite, phosphite (B83602), and phosphate (B84403). In the context of this compound, IC is used to separate the deuterated hypophosphite anion (D₂PO₂⁻) from its non-deuterated counterpart (H₂PO₂⁻) and from potential impurities such as phosphite (DPO₃²⁻ or HPO₃²⁻) and phosphate (PO₄³⁻).

The separation is typically achieved using an anion-exchange column. A hydroxide (B78521) or carbonate/bicarbonate eluent gradient is passed through the column, and the different affinities of the phosphorus species for the stationary phase result in their separation. thermofisher.comthermofisher.com Suppressed conductivity detection is commonly employed, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. lcms.cz This method allows for the determination of the purity of this compound with respect to other phosphorus oxyanions. The limit of detection for these anions in complex matrices like soil or plant extracts can be as low as 0.2 µg/g to 0.5 µg/g. apsnet.org

Table 1: Typical Ion Chromatography Parameters for Phosphorus Oxyanion Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | High-capacity anion-exchange (e.g., Thermo Scientific™ IonPac™ AS11-HC) | Separates anions based on their charge and size. |

| Eluent | Potassium Hydroxide (KOH) gradient | Elutes the separated anions from the column. |

| Flow Rate | 0.25 - 1.0 mL/min | Controls the retention time and resolution of the separation. |

| Detector | Suppressed Conductivity | Provides sensitive and universal detection for ionic species. |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS) | Reduces background eluent conductivity to enhance analyte signal. thermofisher.com |

| Injection Volume | 10 - 25 µL | The amount of sample introduced into the system. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of a vast range of compounds. For this compound, which is highly polar, a specific HPLC mode such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase HPLC with a polar-modified column can be employed for quantification. When coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), HPLC provides high precision and accuracy for determining the concentration of this compound in solutions. njlabs.comoatext.com

The method's reliability is crucial for quality control in manufacturing. njlabs.com For the analysis of related phosphorus-containing compounds like phosphorous acid, HPLC coupled with tandem mass spectrometry (LC/MS/MS) can achieve limits of quantification as low as 0.1 mg/kg in complex matrices. google.com The validation of an HPLC method involves assessing its linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 2: Performance Characteristics of a Validated HPLC Method

| Validation Parameter | Typical Performance Metric | Significance |

|---|---|---|

| Linearity (R²) | >0.999 | Demonstrates a direct proportional relationship between concentration and detector response. researchgate.netfudan.edu.cn |

| Accuracy (% Recovery) | 98.0% - 103.0% | Measures the closeness of the experimental value to the true value. fudan.edu.cn |

| Precision (RSD) | < 2.0% | Indicates the reproducibility of the measurement under the same conditions. researchgate.net |

| Limit of Detection (LOD) | Analyte-dependent (e.g., 0.05 µg/mL) | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | Analyte-dependent (e.g., 0.16 µg/mL) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. science.gov Hypophosphorous acid itself is a non-volatile, polar compound and therefore cannot be directly analyzed by GC. colostate.edu However, it is applicable following a chemical derivatization step that converts the acid into a volatile and thermally stable derivative. libretexts.org

Common derivatization reactions involve replacing the active, acidic hydrogens with non-polar groups. researchgate.net For acids, this is typically achieved through silylation or alkylation (esterification). colostate.edu For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace its acidic deuterons with trimethylsilyl (B98337) groups, creating a volatile derivative suitable for GC analysis. Once derivatized, the compound can be separated on a GC column and detected, often with high sensitivity using a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD). google.comnih.gov This approach is useful for confirming purity and identifying volatile or semi-volatile impurities.

Table 3: Common Derivatization Reagents for GC Analysis of Acids

| Derivatization Type | Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -OD | Trimethylsilyl (TMS) ether/ester |

| Silylation | TMCS (Trimethylchlorosilane) | -OH, -OD | Trimethylsilyl (TMS) ether/ester |

| Alkylation (Esterification) | (Trimethylsilyl)diazomethane | -COOH, -P(O)OH | Methyl ester |

| Alkylation (Esterification) | Methanolic HCl | -COOH, -P(O)OH | Methyl ester |

Spectroscopic Quantification Methods

Spectroscopic methods analyze the interaction between electromagnetic radiation and matter. For this compound, these techniques are invaluable for determining its concentration, isotopic enrichment, and purity without the need for chromatographic separation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of substances. mdpi.com It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. mdpi.comijpsonline.com For this compound, both ³¹P and ²H NMR can be powerful tools.

³¹P qNMR is particularly advantageous as it provides a direct measure of all phosphorus-containing species in the sample. mdpi.com A single spectrum can be used to quantify the main this compound species and identify and quantify phosphorus-containing impurities (e.g., phosphite, phosphate) with high precision. The purity is often determined by co-dissolving the sample with a certified internal standard of known purity and concentration in a suitable deuterated solvent (e.g., D₂O). bipm.org

Furthermore, NMR is the definitive method for determining the level of deuteration (isotopic purity). By comparing the integrals of residual proton signals with deuterium (B1214612) signals in ¹H and ²H NMR spectra, or by analyzing the splitting patterns and chemical shifts in ³¹P NMR, the atom percent of deuterium can be accurately calculated. Commercial sources often specify an isotopic purity of 98 atom % D, a value confirmed by NMR techniques. sigmaaldrich.comsigmaaldrich.com

Table 4: Key Parameters for Quantitative NMR (qNMR) Analysis

| Parameter | Setting/Consideration | Purpose |

|---|---|---|

| Internal Standard | Certified Reference Material (e.g., Potassium Hydrogen Phthalate) | Provides a reference signal of known concentration for absolute quantification. bipm.org |

| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) | Ensures complete relaxation of all nuclei for accurate signal integration. ijpsonline.com |

| Pulse Angle | 30° - 90° (typically 30° for faster acquisition) | Excites the nuclei; a smaller angle can be used with a sufficient relaxation delay. ijpsonline.com |

| Number of Scans | ≥ 16 | Improves the signal-to-noise ratio for better precision. ijpsonline.com |

| Solvent | D₂O, DMSO-d₆ | Dissolves the analyte and standard; chosen to avoid signal overlap. bipm.org |

| Data Processing | Baseline and phase correction | Critical for accurate integration of signal areas. |

UV-Vis spectrometry measures the absorbance of ultraviolet or visible light by a substance in solution. Hypophosphorous acid itself does not possess a strong chromophore, meaning it does not absorb significantly in the UV-Vis range, making its direct quantification difficult.

However, UV-Vis spectrometry is applicable for determining the total phosphorus concentration through indirect colorimetric methods. analytik-jena.com The most common approach is the molybdenum blue method. In this procedure, the sample containing this compound is first subjected to an oxidative digestion (e.g., with persulfate) to convert all phosphorus species, including hypophosphite, into orthophosphate (PO₄³⁻). lcms.cz This orthophosphate then reacts with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. msss.com.my Subsequent reduction of this complex (e.g., with ascorbic acid or stannous chloride) produces a stable, intensely blue-colored complex. shimadzu.com The absorbance of this blue solution is measured at a specific wavelength (typically around 880 nm), which is directly proportional to the total phosphorus concentration in the original sample. shimadzu.com While this method is robust and sensitive, it does not distinguish between different phosphorus species (hypophosphite, phosphite, phosphate) and provides only the total phosphorus content. mt.com

Table 5: General Steps for Total Phosphorus Analysis via the Molybdenum Blue Method

| Step | Procedure | Purpose |

|---|---|---|

| 1. Digestion | Heat sample with an oxidizing agent (e.g., potassium persulfate). | Convert all phosphorus forms (including hypophosphite) to orthophosphate. lcms.cz |

| 2. pH Adjustment | Neutralize the acidic digestate. | Ensure optimal pH for the colorimetric reaction. |

| 3. Color Formation | Add ammonium molybdate and a reducing agent (e.g., ascorbic acid). | Form the blue phosphomolybdate complex. msss.com.myshimadzu.com |

| 4. Incubation | Allow the solution to stand for a set time (e.g., 10-15 minutes). | Ensure complete color development. shimadzu.com |

| 5. Measurement | Measure the absorbance at the wavelength of maximum absorption (λₘₐₓ ≈ 880 nm). | Quantify the concentration of the blue complex. shimadzu.com |

| 6. Quantification | Compare the absorbance to a calibration curve prepared from phosphate standards. | Determine the total phosphorus concentration in the original sample. analytik-jena.com |

Coupled Analytical Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

The quantification and purity assessment of this compound, especially within complex matrices, necessitate the high selectivity and sensitivity of coupled (or hyphenated) analytical techniques. acs.orgresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, providing both separation of components and their structural identification. researchgate.netgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of inorganic acids like this compound can be challenging due to their low volatility and thermal lability, derivatization can be employed to convert the analyte into a more suitable form. For instance, trimethylsilylation is a common derivatization technique used for compounds containing active hydrogen atoms, including those in other deuterated molecules like vitamin D analogs, to make them amenable to GC analysis. nih.gov

In the context of this compound, a derivatization step would precede injection into the GC. The GC column separates the derivatized D₃PO₂ from other components in the mixture based on boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. For this compound, the key advantage of MS is its ability to confirm the presence and isotopic purity of the deuterated compound by identifying its specific molecular ion peak and fragmentation pattern, which will be shifted by three mass units compared to its non-deuterated counterpart. sigmaaldrich.com Isotope Abundance Analysis (IAA) can be used to analyze the data from even unit resolution mass spectrometers to derive the elemental formula. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive compounds, making it a more direct approach for this compound than GC-MS. researchgate.netthermofisher.com The compound can be analyzed with minimal sample preparation, often just dissolution in a suitable solvent.

In a typical LC-MS analysis, the sample containing this compound is injected into a liquid chromatograph. Separation is achieved on a column (e.g., a reversed-phase or hydrophilic interaction liquid chromatography column) based on the analyte's partitioning between the mobile phase and the stationary phase. Following separation, the eluent is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), which generates ions from the analyte molecules in the liquid phase. google.com